3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

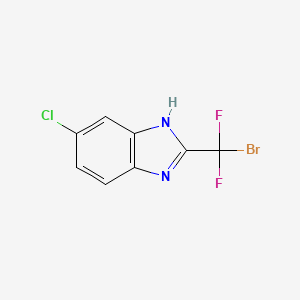

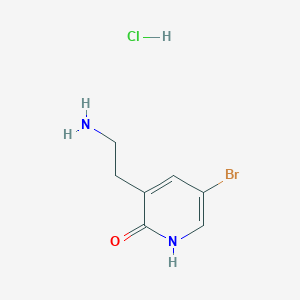

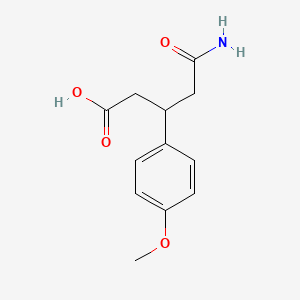

“3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide” is a chemical compound with the formula C17H12F2N2O2 . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .

Synthesis Analysis

The synthesis of quinoline derivatives has been extensively studied. One approach involves the use of 8-aminoquinoline as a powerful bidentate directing group or ligand auxiliary in the field of C–H bond activation/functionalization . Another approach involves the formylation of 2-quinolones by DMF/Et3N mixture .Molecular Structure Analysis

The molecular structure of “this compound” involves a quinoline scaffold substituted with difluorine moieties . Quinoline is a bicyclic compound, consisting of a benzene ring fused to a pyrimidine ring .Aplicaciones Científicas De Investigación

3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by inhibiting the aggregation of amyloid beta and alpha-synuclein proteins. In infectious diseases, this compound has been shown to have antiviral and antibacterial properties.

Mecanismo De Acción

Target of Action

The primary target of 3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide is DNA gyrase , a type II topoisomerase . DNA gyrase plays a crucial role in DNA replication by introducing negative supercoils (or relaxing positive supercoils) and is essential for the survival of bacteria .

Mode of Action

This compound interacts with DNA gyrase, inhibiting its activity . This interaction disrupts the supercoiling process, which is necessary for DNA replication and transcription . As a result, the bacterial cell cannot replicate or transcribe DNA, leading to cell death .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria . By preventing the relaxation of positive supercoils, the compound disrupts the unwinding of the DNA helix, which is an essential step in DNA replication . This disruption prevents the bacteria from replicating their DNA and ultimately leads to cell death .

Pharmacokinetics

Similar compounds are known to have good bioavailability and are well-distributed throughout the body .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By inhibiting DNA gyrase, the compound prevents bacteria from replicating their DNA, which is necessary for cell division . This leads to the death of the bacterial cells, effectively stopping the infection .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide in lab experiments is its small size, which allows it to penetrate cell membranes and interact with intracellular targets. This compound is also relatively easy to synthesize and purify. One of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful handling and monitoring.

Direcciones Futuras

For the study of 3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide include exploring its potential applications in other diseases and optimizing its synthesis method.

Métodos De Síntesis

3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide can be synthesized using a multi-step process that involves the reaction of 2-methoxy-8-nitroquinoline with 3,4-difluoroaniline followed by reduction and acylation. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy and mass spectrometry.

Propiedades

IUPAC Name |

3,4-difluoro-N-(2-methoxyquinolin-8-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F2N2O2/c1-23-15-8-6-10-3-2-4-14(16(10)21-15)20-17(22)11-5-7-12(18)13(19)9-11/h2-9H,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJBDCARWZQAMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=CC=C2NC(=O)C3=CC(=C(C=C3)F)F)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5Z)-5-[(2-methoxyphenyl)methylidene]-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2782896.png)

![5-[(3R)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2782904.png)

![2-Methoxyethyl 5-{[5-(methoxycarbonyl)furan-2-yl]methoxy}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2782909.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)